molecular formula C23H19NO5 B11161163 N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide

N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide

Cat. No.: B11161163
M. Wt: 389.4 g/mol
InChI Key: CYTYEDHSJYYZJE-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethylphenyl group and a xanthene moiety, which are linked through an acetamide bridge. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide typically involves the following steps:

    Formation of the Xanthene Moiety: The xanthene core can be synthesized through the condensation of phthalic anhydride with resorcinol under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective hydroxylation of the xanthene core.

    Formation of the Acetamide Bridge: The acetamide bridge is formed by reacting the hydroxy-xanthene derivative with 2,3-dimethylphenylamine in the presence of an acylating agent such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the xanthene moiety can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s effects could be mediated through pathways involving oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9H-xanthen-3-yl)oxy]acetamide: Lacks the oxo group in the xanthene moiety.

    N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]propionamide: Contains a propionamide bridge instead of an acetamide bridge.

Uniqueness

N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide is unique due to its specific structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H19NO5

Molecular Weight

389.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(1-hydroxy-9-oxoxanthen-3-yl)oxyacetamide

InChI

InChI=1S/C23H19NO5/c1-13-6-5-8-17(14(13)2)24-21(26)12-28-15-10-18(25)22-20(11-15)29-19-9-4-3-7-16(19)23(22)27/h3-11,25H,12H2,1-2H3,(H,24,26)

InChI Key

CYTYEDHSJYYZJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O)C

Origin of Product

United States

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